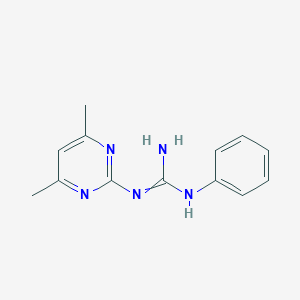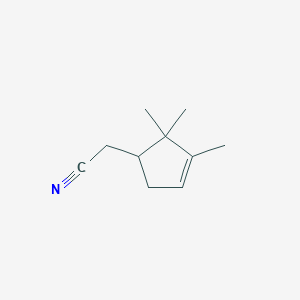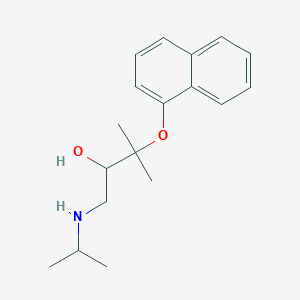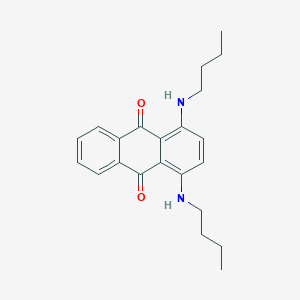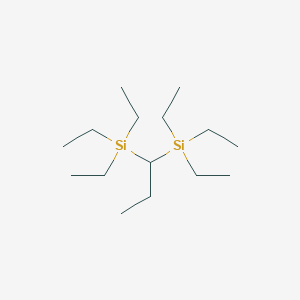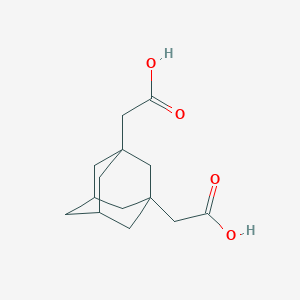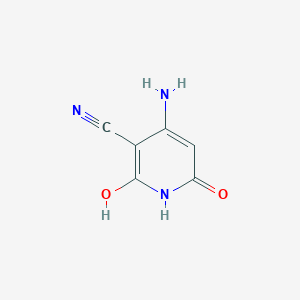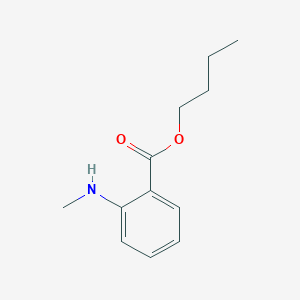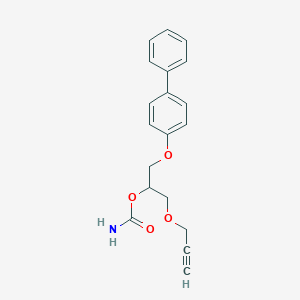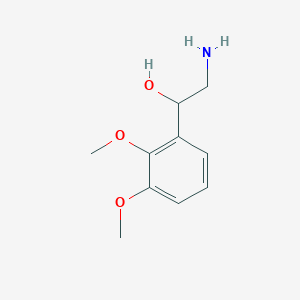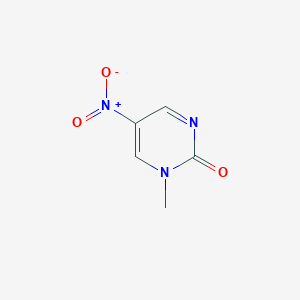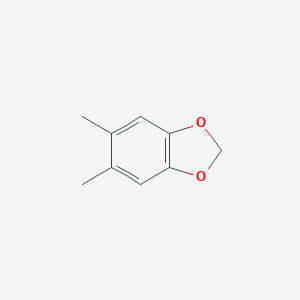
5,6-Dimethyl-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-1,3-benzodioxole, also known as DMBO, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of research. The compound is a derivative of dioxole and has a unique chemical structure that makes it a promising candidate for use in scientific studies. In
Aplicaciones Científicas De Investigación
5,6-Dimethyl-1,3-benzodioxole has been extensively studied for its potential applications in various fields of research, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 5,6-Dimethyl-1,3-benzodioxole has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. In materials science, 5,6-Dimethyl-1,3-benzodioxole has been used as a building block for the synthesis of various functional materials, including liquid crystals and polymers. In organic synthesis, 5,6-Dimethyl-1,3-benzodioxole has been used as a versatile reagent for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 5,6-Dimethyl-1,3-benzodioxole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In particular, 5,6-Dimethyl-1,3-benzodioxole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, 5,6-Dimethyl-1,3-benzodioxole may help to reduce inflammation and pain in the body.
Efectos Bioquímicos Y Fisiológicos
5,6-Dimethyl-1,3-benzodioxole has been shown to have a number of biochemical and physiological effects in the body. In particular, the compound has been shown to exhibit anti-inflammatory, antimicrobial, and anticancer properties. 5,6-Dimethyl-1,3-benzodioxole has also been shown to have a positive effect on the immune system, helping to enhance the body's natural defenses against infection and disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5,6-Dimethyl-1,3-benzodioxole has a number of advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, and it has a wide range of potential applications in various fields of research. However, there are also some limitations to the use of 5,6-Dimethyl-1,3-benzodioxole in lab experiments. For example, the compound is highly reactive and can be difficult to handle, and it may also be toxic in high concentrations.
Direcciones Futuras
There are many potential future directions for research on 5,6-Dimethyl-1,3-benzodioxole. One area of interest is the development of new synthetic routes for the compound, which could help to improve its purity and yield. Another area of interest is the exploration of its potential applications in the field of medicinal chemistry, particularly in the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 5,6-Dimethyl-1,3-benzodioxole and its effects on the body.
Métodos De Síntesis
The synthesis of 5,6-Dimethyl-1,3-benzodioxole involves the reaction of catechol with isobutyraldehyde in the presence of a catalyst. The reaction is carried out under mild conditions and produces a high yield of 5,6-Dimethyl-1,3-benzodioxole. The purity of the compound can be further improved through recrystallization and chromatography techniques.
Propiedades
Número CAS |
15675-06-6 |
|---|---|
Nombre del producto |
5,6-Dimethyl-1,3-benzodioxole |
Fórmula molecular |
C9H10O2 |
Peso molecular |
150.17 g/mol |
Nombre IUPAC |
5,6-dimethyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O2/c1-6-3-8-9(4-7(6)2)11-5-10-8/h3-4H,5H2,1-2H3 |
Clave InChI |
MGZFIGITZDAXPY-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OCO2 |
SMILES canónico |
CC1=CC2=C(C=C1C)OCO2 |
Sinónimos |
1,3-Benzodioxole, 5,6-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



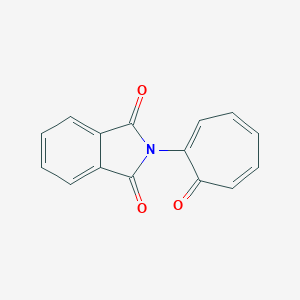
![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
